4-Chloro-1-methyl-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
4-Chloro-1-methyl-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that includes a thienopyrimidine core, a pyrazole ring, and various functional groups such as chloro, methyl, and trifluoromethyl. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methyl-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, including the formation of the thienopyrimidine core, the introduction of the pyrazole ring, and the addition of functional groups. Common reagents used in these reactions include chlorinating agents, methylating agents, and trifluoromethylating agents. The reaction conditions often involve the use of solvents such as dichloromethane, acetonitrile, and dimethylformamide, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and implementing continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-methyl-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-Chloro-1-methyl-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-methyl-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(1-methyl-butyl)-benzamide
- 1-(N-(4-Chloro-2-methylphenyl)carbamoyl)pyrrolidine
Uniqueness
4-Chloro-1-methyl-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups and structural features. The presence of the thienopyrimidine core and the pyrazole ring, along with the chloro, methyl, and trifluoromethyl groups, imparts distinctive chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C16H15ClF3N5O2S |
---|---|
Molecular Weight |
433.8 g/mol |
IUPAC Name |
4-chloro-2-methyl-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3-yl)-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H15ClF3N5O2S/c1-4-5-8-6-9-14(28-8)21-7(2)25(15(9)27)23-13(26)11-10(17)12(16(18,19)20)22-24(11)3/h6H,4-5H2,1-3H3,(H,23,26) |
InChI Key |
AHGHJZWXIDMSOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C3=C(C(=NN3C)C(F)(F)F)Cl)C |
Origin of Product |
United States |
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